- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

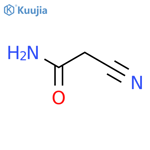

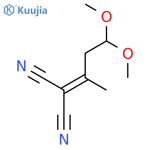

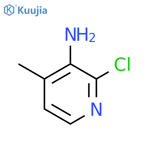

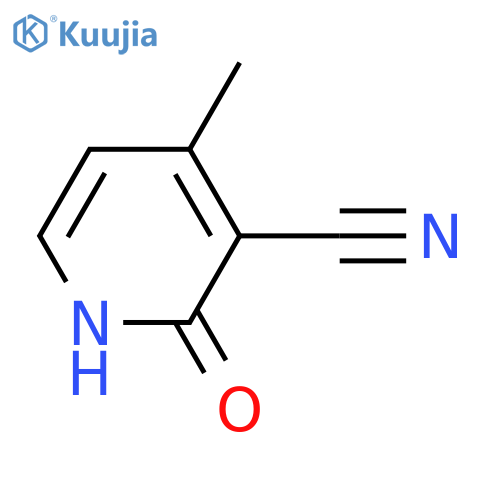

3-Cyano-4-methyl-2-pyridone structure

Nom du produit:3-Cyano-4-methyl-2-pyridone

Numéro CAS:93271-59-1

Le MF:C7H6N2O

Mégawatts:134.13534116745

MDL:MFCD00716620

CID:61618

PubChem ID:10606782

3-Cyano-4-methyl-2-pyridone Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Hydroxy-4-methylnicotinonitrile

- 3-Cyano-4-methyl-2-pyridone

- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile

- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile

- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile

- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)

- 2-Hydroxy-4-methylpyridine-3-carbonitrile

- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Z1198154735

- XSJRLWNOZDULKJ-UHFFFAOYSA-N

- DB-028100

- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-

- SB52872

- SCHEMBL296497

- 4-methyl-3-cyano-2-pyridone

- 3-cyano-4-methylpyridone

- F17472

- MFCD00716620

- CS-10692

- SY007009

- CS-0037171

- DTXSID20442322

- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile

- AKOS006274540

- 2-hydroxy-3-cyano-4-methylpyridine

- 93271-59-1

- AKOS015891765

- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE

- EN300-98342

- 2-hydroxy-4-methyl-3-cyanopyridine

-

- MDL: MFCD00716620

- Piscine à noyau: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)

- La clé Inchi: XSJRLWNOZDULKJ-UHFFFAOYSA-N

- Sourire: N#CC1=C(C)C=CNC1=O

Propriétés calculées

- Qualité précise: 134.04800

- Masse isotopique unique: 134.048012819g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 0

- Complexité: 277

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.1

- Surface topologique des pôles: 52.9Ų

Propriétés expérimentales

- Dense: 1.209

- Point d'ébullition: 337.7℃ at 760 mmHg

- Point d'éclair: 158.005℃

- Indice de réfraction: 1.553

- Le PSA: 56.65000

- Le LogP: 0.55498

3-Cyano-4-methyl-2-pyridone Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P280-P305+P351+P338-P310

- Conditions de stockage:Inert atmosphere,Room Temperature(BD75655)

3-Cyano-4-methyl-2-pyridone Données douanières

- Code HS:2933399090

- Données douanières:

Code douanier chinois:

2933399090Résumé:

2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

3-Cyano-4-methyl-2-pyridone PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |

4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 98% | 250mg |

¥46.00 | 2024-04-25 | |

| abcr | AB284942-1 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 1g |

€136.80 | 2022-06-11 | ||

| abcr | AB284942-25 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 25g |

€800.40 | 2022-06-11 | ||

| Enamine | EN300-7181089-10g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 10g |

$313.0 | 2023-09-01 | |

| Enamine | EN300-7181089-50g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 50g |

$1109.0 | 2023-09-01 | |

| abcr | AB284942-25g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |

93271-59-1 | 97% | 25g |

€473.80 | 2024-04-15 | |

| eNovation Chemicals LLC | D689007-25g |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | >97% | 25g |

$125 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1298483-25G |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 97% | 25g |

$150 | 2024-07-21 | |

| TRC | C987913-500mg |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | 500mg |

$87.00 | 2023-05-18 | ||

| Apollo Scientific | OR300781-1g |

3-Cyano-2-hydroxy-4-methylpyridine |

93271-59-1 | 97+% | 1g |

£15.00 | 2025-02-19 |

3-Cyano-4-methyl-2-pyridone Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

Référence

- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

Référence

- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

Référence

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

Référence

- Improved synthesis of 2-chloro-3-amino-4-methylpyridine, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt

Référence

- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sulfuric acid

1.2 Solvents: Water

1.2 Solvents: Water

Référence

- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt

Référence

- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

Référence

- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

Référence

- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine, Vibrational Spectroscopy, 2010, 53(2), 189-198

Méthode de production 13

Conditions de réaction

1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

Référence

- A concise synthesis of 2-chloro-3-amino-4-methylpyridine, Research on Chemical Intermediates, 2011, 37(6), 599-604

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid

Référence

- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines, Pharmazie, 1999, 54(8), 571-574

Méthode de production 15

Conditions de réaction

1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C

Référence

- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

Référence

- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,

Méthode de production 17

Conditions de réaction

Référence

- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

Méthode de production 18

Conditions de réaction

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

Référence

- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system, European Journal of Medicinal Chemistry, 2018, 154, 155-171

Méthode de production 19

Conditions de réaction

Référence

- Studies on the preparation of 3,4-disubstituted 2-methoxypyridines, Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

- 2-Cyanoacetamide

- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile

- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

- 2-Butenamide, 2-cyano-3-methyl-

- 2-chloro-4-methylpyridin-3-amine

- 2-Amino-4-methylpyridine-3-carbonitrile

- 4,4-Dimethoxybutan-2-one

- N,N-Dimethylformamide diethyl acetal

- Ethyl formate

- Ethyl acetoacetate

- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-

- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-

- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-

3-Cyano-4-methyl-2-pyridone Preparation Products

3-Cyano-4-methyl-2-pyridone Littérature connexe

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

93271-59-1 (3-Cyano-4-methyl-2-pyridone) Produits connexes

- 23328-64-5(4-Ethyl-2,6-dihydroxynicotinonitrile)

- 1806799-52-9(3-Bromo-6-(difluoromethyl)-2,5-dimethoxypyridine)

- 1261874-94-5(3-methyl-2-(trifluoromethyl)benzaldehyde)

- 1341134-01-7(MIL-88B(Fe))

- 478030-78-3(1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide)

- 1261818-60-3(4'-Bromo-2,2'-dichloropropiophenone)

- 1342363-71-6(6-Heptenoic acid, 2-amino-, ethyl ester)

- 1361703-89-0(Methyl 5-(aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxylate)

- 308298-51-3(1,3-Benzenediol, 4-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-)

- 759-67-1(Ethyl 2-fluoro-3-oxopentanoate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

Pureté:99%

Quantité:25g

Prix ($):248.0